molecular formula C20H18N4O3S B14957141 N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B14957141
M. Wt: 394.4 g/mol
InChI Key: CVAIMNGTCGNZHZ-UHFFFAOYSA-N
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Description

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, the compound can induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide stands out due to its dual functionality, combining the properties of both benzothiazole and indole moieties. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C20H18N4O3S/c1-27-13-7-6-12-10-16(22-15(12)11-13)19(26)21-9-8-18(25)24-20-23-14-4-2-3-5-17(14)28-20/h2-7,10-11,22H,8-9H2,1H3,(H,21,26)(H,23,24,25)

InChI Key

CVAIMNGTCGNZHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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